molecular formula C12H14O2 B13183015 3-(2-Phenylcyclopropyl)propanoic acid

3-(2-Phenylcyclopropyl)propanoic acid

Cat. No.: B13183015
M. Wt: 190.24 g/mol
InChI Key: VSNVEQYAZIXLPA-UHFFFAOYSA-N
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Description

3-(2-Phenylcyclopropyl)propanoic acid is an organic compound belonging to the class of phenylpropanoic acids It features a cyclopropyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylcyclopropyl)propanoic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as styrene, followed by subsequent functionalization to introduce the propanoic acid group. The cyclopropanation can be carried out using reagents like diazomethane or Simmons-Smith reagents under controlled conditions to ensure the formation of the cyclopropyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylcyclopropyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The phenyl ring and cyclopropyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted phenyl or cyclopropyl derivatives.

Scientific Research Applications

3-(2-Phenylcyclopropyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Phenylcyclopropyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and specificity, leading to unique biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropanoic acid: A structurally related compound with a phenyl ring and propanoic acid group but lacking the cyclopropyl moiety.

    Phenylacetic acid: Contains a phenyl ring attached to an acetic acid group.

    Cinnamic acid: Features a phenyl ring with an extended conjugated system and a carboxylic acid group.

Uniqueness

3-(2-Phenylcyclopropyl)propanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-(2-phenylcyclopropyl)propanoic acid

InChI

InChI=1S/C12H14O2/c13-12(14)7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)

InChI Key

VSNVEQYAZIXLPA-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC=CC=C2)CCC(=O)O

Origin of Product

United States

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